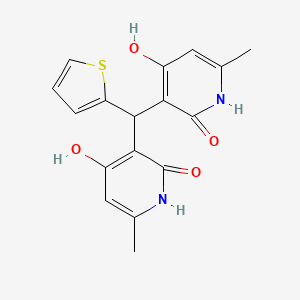

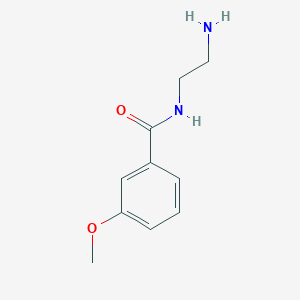

![molecular formula C18H18N4O2S2 B3012271 N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide CAS No. 1226435-53-5](/img/structure/B3012271.png)

N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiazole and piperidine moieties. These types of compounds have been studied for various biological activities, including antihistaminic, anti-acetylcholinesterase, and anti-mycobacterial properties. The benzothiazole group is a common feature in molecules with potential therapeutic effects, as seen in the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones with anti-mycobacterial activity . Similarly, piperidine derivatives have been explored for their biological activities, such as the anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of key intermediates such as 2-aminobenzimidazole or benzothiazole derivatives. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involved cyclodesulfurization followed by alkylation and deprotection steps . Similarly, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones required the preparation of structurally diverse benzo[d]thiazole-2-carboxamides . These processes highlight the complexity and the need for precise control over reaction conditions to obtain the desired compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class can be quite complex, with multiple rings and functional groups. For example, the crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, revealed a planar benzothiazol ring and a chair conformation of the piperidin ring . The spatial arrangement of these rings and substituents can significantly influence the biological activity of the molecules.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, amines, and thiazoles. These groups can participate in various chemical reactions, including alkylation, reductive amination, and ring-opening reactions, as seen in the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines . The reactivity is also crucial for the interaction of these compounds with biological targets, such as enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are essential for their potential therapeutic application. The quantitative structure-activity relationship (QSAR) studies on benzothiazoles derived substituted piperazine derivatives provide insights into how structural changes can affect these properties . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are critical for the efficacy and safety of these compounds in vivo, as indicated by the evaluation of selective dopamine D3 receptor ligands .

科学的研究の応用

Molecular Interaction Studies

Research has focused on understanding the molecular interactions of related compounds with specific receptors. For example, a study by Shim et al. (2002) investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, using molecular orbital methods and conformational analysis to develop pharmacophore models for CB1 receptor ligands. This study contributes to understanding how such compounds might interact with cannabinoid receptors, which could have implications for designing receptor antagonists or agonists (Shim et al., 2002).

Antimicrobial and Antifungal Applications

A study by Anuse et al. (2019) synthesized derivatives of benzothiazole and evaluated them for antimicrobial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents, particularly against resistant strains. The study's findings could inform future research into the compound's use as a base for antimicrobial and antifungal drug development (Anuse et al., 2019).

Quantitative Structure-Activity Relationship (QSAR) Studies

Al-Masoudi et al. (2011) conducted QSAR studies on benzothiazoles derived substituted piperazine derivatives, aiming to predict the biological activity of these compounds based on their chemical structure. Such studies are crucial for understanding how structural changes in molecules like N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide might affect their biological activity and potential therapeutic applications (Al-Masoudi et al., 2011).

Anti-Fatigue and Cognitive Effects

Research into benzamide derivatives, such as those conducted by Wu et al. (2014), explores the potential anti-fatigue effects and cognitive enhancement properties of these compounds. This line of research could lead to the development of new treatments for fatigue-related conditions or cognitive disorders (Wu et al., 2014).

作用機序

Target of Action

The compound, also known as 3-N-(1,3-benzothiazol-2-yl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide, has been found to have anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which is crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death . The compound also exhibits anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathway involving the DprE1 enzyme, which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacterium . In terms of its anti-inflammatory properties, the compound inhibits the COX enzymes, thereby reducing the production of prostaglandins .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the treatment of tuberculosis. Additionally, the compound’s ability to inhibit COX enzymes results in a reduction of inflammation .

特性

IUPAC Name |

3-N-(1,3-benzothiazol-2-yl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c23-16(21-17-19-13-6-1-2-7-14(13)26-17)12-5-3-9-22(11-12)18(24)20-15-8-4-10-25-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,20,24)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZDIHKEAACJJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CS2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

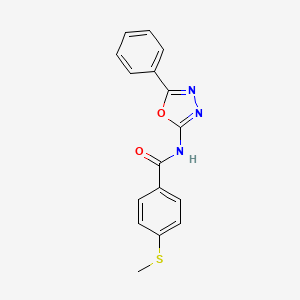

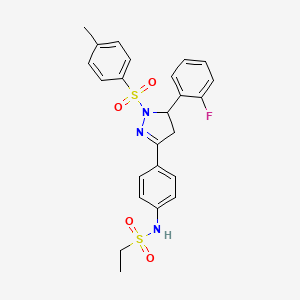

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

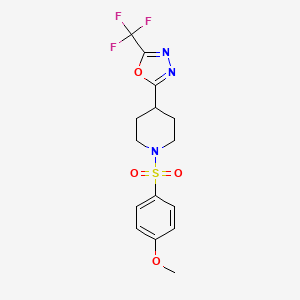

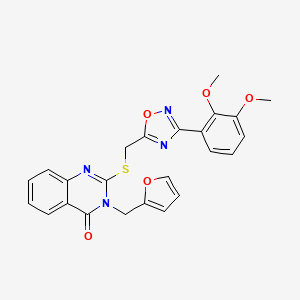

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

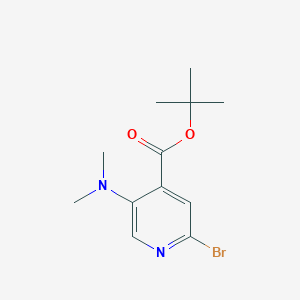

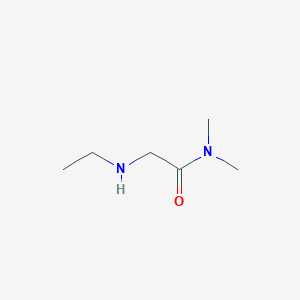

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)

![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)